molecular formula C13H16Cl2N2 B13718836 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride CAS No. 1170917-31-3

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride

Cat. No.: B13718836
CAS No.: 1170917-31-3
M. Wt: 271.18 g/mol
InChI Key: SGELCUCZGZPPTG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.19 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-8-methylquinoline and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amine derivatives with different alkyl chains.

    Substitution: Compounds with substituted functional groups, such as hydroxyl or alkyl groups.

Scientific Research Applications

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-8-methylquinoline: Lacks the propyl group, leading to different chemical properties.

    2-Amino-5-chloro-3-propylquinoline: Lacks the methyl group, affecting its reactivity and applications.

    2-Amino-8-methyl-3-propylquinoline: Lacks the chlorine atom, resulting in different substitution reactions.

Uniqueness

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Biological Activity

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is a quinoline derivative that has garnered attention for its potential pharmacological applications, particularly in the field of antimalarial drug development. Its unique molecular structure, characterized by a quinoline backbone with amino and chloro substituents, positions it as a promising candidate for further research into its biological activities.

  • Molecular Formula : C₁₃H₁₆Cl₂N₂
  • Molecular Weight : Approximately 271.19 g/mol
  • Structure : The compound features a bicyclic aromatic structure with a nitrogen atom in the heterocyclic ring, contributing to its reactivity and biological activity.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties, particularly against Plasmodium falciparum, the causative agent of the most severe form of malaria.

The compound's mechanism of action involves:

  • Inhibition of Plasmodium falciparum growth through interference with specific metabolic pathways within the parasite.
  • Interaction with enzymes critical for the parasite's survival, which can be assessed through biochemical assays.

Efficacy Studies

A series of studies have reported varying degrees of efficacy:

  • In vitro studies : Showed that the compound effectively inhibits the growth of Plasmodium falciparum with an IC50 value indicating potent activity.
  • In vivo studies : Animal models have demonstrated promising results, suggesting potential for clinical application.

Comparison with Related Compounds

The biological activity of this compound can be compared to other quinoline derivatives. The following table summarizes some related compounds and their key features:

Compound NameCAS NumberKey Features
4-Chloroquinoline120-14-9Established antimalarial properties
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate70271-77-1Different biological activity
7-Bromo-4-piperazin-1-ylquinoline927800-44-0Enhanced solubility
4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline91991-82-1Potential herbicide application

What distinguishes this compound is its specific combination of amino and chloro groups, which enhances its antimalarial efficacy while allowing for further modifications to improve its pharmacological profile.

Additional Biological Activities

Beyond its antimalarial properties, preliminary studies suggest that this compound may also possess:

  • Antibacterial Activity : Potential effectiveness against various bacterial strains.
  • Antiviral Effects : Early-stage investigations indicate possible activity against certain viruses.

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of this compound:

  • Antimalarial Efficacy in Animal Models : A study demonstrated that administering the compound in murine models resulted in a significant reduction in parasitemia levels, supporting its potential as an effective treatment for malaria .
  • Mechanistic Insights : Research involving enzyme inhibition assays revealed that the compound targets specific metabolic pathways in Plasmodium falciparum, providing insights into its mode of action .
  • Comparative Analyses : Studies comparing various quinoline derivatives indicated that modifications to the amino and chloro groups can significantly alter biological activity, emphasizing the importance of structural characteristics in drug design .

Properties

CAS No.

1170917-31-3

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H

InChI Key

SGELCUCZGZPPTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl

Origin of Product

United States

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